molecular formula C13H21NO5 B057513 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate CAS No. 71233-25-5

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Cat. No. B057513
CAS RN: 71233-25-5
M. Wt: 271.31 g/mol
InChI Key: WCTXJAXKORIYNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, involves starting from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2% (Chen Xin-zhi, 2011).

Molecular Structure Analysis

  • X-ray crystallographic analysis of a similar compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, reveals stabilization by intramolecular hydrogen bonds (N. Çolak et al., 2021).

Chemical Reactions and Properties

  • The compound tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was prepared through a nine-step reaction process, demonstrating the complexity involved in synthesizing similar compounds (Juxian Wang et al., 2008).

Physical Properties Analysis

  • No specific study was found detailing the physical properties of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. However, closely related compounds often exhibit complex crystal structures and molecular packing driven by hydrogen bonds, which can be inferred for this compound as well (C. Didierjean et al., 2004).

Chemical Properties Analysis

  • The tert-butyl and ethyl groups in similar compounds play a significant role in chemical reactions, often influencing the synthesis route and the formation of specific intermediates (Bingbing Zhao et al., 2017).

Scientific Research Applications

  • Synthesis and Characterization :

    • Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and other compounds, leading to Schiff base compounds characterized using various spectroscopic methods and X-ray crystallography. This study highlights the synthetic versatility of tert-butyl 4-oxopiperidine-1-carboxylate derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).
  • Stereoselective Syntheses :

    • Boev et al. (2015) reported the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, using tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate as a starting material. The study demonstrates the utility of this class of compounds in stereoselective synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
  • Applications in Medicinal Chemistry :

    • Xin-zhi (2011) described an efficient approach to synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor CP-690550. This underscores the compound's relevance in the development of pharmaceuticals (Chen Xin-zhi, 2011).
  • Molecular Structure Analysis :

    • Didierjean et al. (2004) conducted X-ray studies to determine the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives. This work provides insight into the structural aspects of similar compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTXJAXKORIYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578886
Record name 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

CAS RN

71233-25-5
Record name 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71233-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Lv, J Wu, J Wang, M Liu, Z Wei, J Cao, Y Sun… - Bioorganic & medicinal …, 2013 - Elsevier
We report herein the synthesis of a series of 7-[3-alkoxyimino-4-(methyl)aminopiperidin-1-yl]quinolone/naphthyridone derivatives. In vitro antibacterial activity of these derivatives was …
Number of citations: 23 www.sciencedirect.com
T Farooq - 2012 - bora.uib.no
In the first part of the project, two highly functionalized terminal alkynes, 3,3,4,4- tetraethoxybut-1-yne (TEB) and 1,1-diethoxy-but-3-yn-2-one (keto-TEB) have been used for the …
Number of citations: 1 bora.uib.no
F Yang, Y Wen, C Wang, Y Zhou, Y Zhou… - European Journal of …, 2022 - Elsevier
KRAS is the most frequently mutated oncogene and plays a predominant role in driving initiation and progression of multiple cancers. Attempts to degrade the oncogene KRAS G12C …
Number of citations: 32 www.sciencedirect.com
S Shao, W Rong, S Talukder, R Jia… - Drugs of the Future, 2022 - access.portico.org
Colorectal cancer (CRC) is one of the cancers with high morbidity and mortality worldwide, and its treatment and prognosis have undergone tremendous changes because of the …
Number of citations: 2 access.portico.org

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